molecular formula C6H9ClN2O2 B2677287 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1989659-04-2

1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No. B2677287
CAS RN: 1989659-04-2
M. Wt: 176.6
InChI Key: MCNNRFOAHHINHA-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8N2O2.ClH . It has a molecular weight of 176.6 .


Molecular Structure Analysis

The InChI code for 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride is 1S/C6H8N2O2.ClH/c1-2-8-3-5 (6 (9)10)7-4-8;/h3-4H,2H2,1H3, (H,9,10);1H .


Physical And Chemical Properties Analysis

1-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride is a solid at room temperature .

Scientific Research Applications

Coordination Chemistry and Lanthanide Complexes

1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride serves as a ligand in coordination chemistry. Researchers have employed it to synthesize lanthanide sulfate–carboxylate complexes, such as [Ln(HIMC)(SO4)(H2O)] (where Ln = Dy and Eu, HIMC = 4-imidazolecarboxylic acid). These complexes exhibit interesting optical and magnetic properties, making them valuable for luminescent materials and sensors .

Antihypertensive Potential

In drug discovery, imidazole-containing compounds have drawn attention due to their diverse pharmacological activities. Although specific studies on 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride are limited, related imidazole derivatives have been evaluated for antihypertensive potential. Researchers synthesized compounds with imidazole moieties and assessed their effects in animal models. While further investigation is needed, this area holds promise for cardiovascular drug development .

Organic Synthesis

Imidazoles are versatile building blocks in organic synthesis. Researchers have utilized 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride as a precursor for the synthesis of more complex molecules. For instance, intramolecular cyclization of related amines followed by elimination and aromatization led to 1,4-disubstituted imidazoles. These compounds find applications in medicinal chemistry, agrochemicals, and materials science .

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous materials with applications in gas storage, separation, and catalysis. Imidazole-based ligands, including 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride, contribute to the construction of MOFs. These frameworks can selectively adsorb gases, ions, or small molecules, making them useful in environmental and industrial contexts .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. Imidazole derivatives participate in hydrogen bonding, π-π stacking, and host-guest interactions. Researchers have designed supramolecular assemblies using 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride as a building block. These assemblies have potential applications in drug delivery, sensing, and molecular recognition .

Biological Studies

While direct biological applications of 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride are less explored, its structural features may inspire the design of bioactive molecules. Researchers can modify the imidazole ring to create analogs with improved pharmacokinetics or target specificity. Additionally, understanding its interactions with proteins and enzymes could reveal novel drug leads .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-ethylimidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-8-3-5(6(9)10)7-4-8;/h3-4H,2H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNNRFOAHHINHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride

CAS RN

1989659-04-2
Record name 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride
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